5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
5-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzooxazolone core fused with a sulfonamide-linked pyrrolidine ring and a 4,6-dimethylpyrimidinyloxy substituent. The sulfonyl group enhances solubility and metabolic stability, while the pyrrolidine linker introduces conformational flexibility.
Properties
IUPAC Name |
5-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-7-11(2)19-16(18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVMHNVDSQEVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one generally involves multiple steps, each requiring specific conditions and reagents. The process often begins with the preparation of intermediates that are subsequently combined to form the final compound. Common synthetic routes include:
Step 1: : Preparation of 4,6-dimethylpyrimidine intermediate through a condensation reaction.
Step 2: : Formation of the pyrrolidine intermediate via a cyclization reaction.
Step 3: : Introduction of the sulfonyl group through sulfonation.
Step 4: : Synthesis of benzo[d]oxazole via a cyclocondensation reaction.
Step 5: : Coupling of the intermediates under specific conditions (e.g., temperature, pH, solvent).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow synthesis processes. Key considerations include optimizing yield, purity, and cost-effectiveness. Catalysts and automated systems are often employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions: The compound 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Hydrogenation of double bonds or reduction of functional groups.
Substitution: : Replacement of a substituent with another group.
Addition: : Addition of groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetone, dichloromethane, toluene.
Catalysts: : Palladium on carbon, platinum.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Biologically, this compound may be used to study enzyme interactions, as its structure allows it to mimic or inhibit certain biological processes.
Medicine: Medicinal applications include potential use as a drug candidate for targeting specific molecular pathways in diseases. Its unique structure could provide therapeutic benefits by modulating biological activities.
Industry: In industry, it might be used in the development of novel materials or as a catalyst in chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate pathways involved in various biological processes. For instance, it may inhibit an enzyme by binding to its active site or interact with cellular receptors to alter signal transduction.
Comparison with Similar Compounds
Structural Analogues of Benzo[d]oxazol-2(3H)-one
The target compound shares its benzooxazolone core with several derivatives, differing in substituents and linker groups:
Table 1. Benzooxazolone Derivatives for Structural Comparison
- Sulfonyl vs.
- Amino vs.
- Pyrrolidine vs.
Pyrimidine-Containing Analogues
Pyrimidine derivatives with benzooxazolone cores exhibit variability in substituent positioning and functional groups:
Table 2. Pyrimidine-Containing Analogues
Biological Activity
The compound 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule characterized by a complex structure that includes a benzo[d]oxazole core, a pyrrolidine moiety, and a sulfonyl group. This unique arrangement of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Structural Overview
The structural formula of the compound can be represented as follows:
This formula indicates the presence of multiple functional groups that could interact with various biological targets. The key features include:
- Benzo[d]oxazole Core : Known for its potential anti-cancer properties.
- Pyrrolidine Moiety : Often associated with diverse biological activities.
- Sulfonyl Group : Plays a crucial role in enhancing the compound's reactivity and interaction with biological systems.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example:
- Acetylcholinesterase (AChE) : Compounds similar to this structure have shown promising AChE inhibitory activity, which is critical in the context of neurodegenerative diseases such as Alzheimer's.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the pyrrolidine ring and sulfonamide linkage may contribute to this activity, making it a candidate for further investigation in treating infections.
Cytotoxicity
Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The unique combination of functional groups in this compound suggests potential anti-cancer activity through mechanisms such as apoptosis induction or cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrrolidine Derivatives | Contains pyrrolidine rings | Diverse biological activities |
| Sulfonamide Compounds | Sulfonamide functional group | Antibacterial and antiviral properties |
| Benzo[d]oxazole Derivatives | Oxazole ring fused with benzene | Potential anti-cancer properties |
This table illustrates how the unique arrangement of functional groups in this compound may lead to distinct interactions within biological systems.
Study 1: Enzyme Inhibition Assays
In a study assessing enzyme inhibition, compounds structurally related to this compound were tested against AChE and butyrylcholinesterase (BuChE). Results indicated IC50 values suggesting significant inhibition potential, which could be harnessed for therapeutic applications against Alzheimer's disease .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzo[d]oxazole derivatives on various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity, implying that modifications to the benzo[d]oxazole core could enhance anti-cancer efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrrolidine-pyrimidine intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a halogenated pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Sulfonylation of the pyrrolidine nitrogen using chlorosulfonic acid derivatives, followed by coupling with benzo[d]oxazol-2(3H)-one under anhydrous conditions (e.g., DCM with triethylamine) .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., sulfonyl group at δ ~3.5 ppm for pyrrolidine protons, aromatic protons in benzo[d]oxazolone at δ ~7.0–8.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxazolone C=O at ~1700 cm⁻¹) .
- Elemental Analysis: Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .
Q. How can researchers address solubility challenges during in vitro assays?
Answer:
- Use polar aprotic solvents (e.g., DMSO) for stock solutions due to the compound’s low aqueous solubility (<0.1 mg/mL).
- Optimize solvent mixtures (e.g., DMSO/PBS at 1:1000 v/v) to avoid precipitation in biological buffers .
- Conduct dynamic light scattering (DLS) to monitor aggregation in aqueous media .
Q. What purification methods are effective for isolating intermediates and final products?
Answer:
- Flash Chromatography: For intermediates, use silica gel with gradients of ethyl acetate/hexane (e.g., 20%→50% EA) .
- Recrystallization: For final products, ethanol/water (1:1) yields high-purity crystals .
- HPLC: Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Core Modifications: Vary substituents on the pyrimidine (e.g., methyl→ethyl) or benzo[d]oxazolone (e.g., halogenation) to assess effects on target binding .
- Bioisosteric Replacement: Substitute the sulfonyl group with carbonyl or phosphonate to evaluate metabolic stability .
- In Vitro Screening: Test derivatives against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC assays .
Q. What mechanistic approaches elucidate the compound’s mode of action?
Answer:
- Enzyme Inhibition Assays: Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric methods (e.g., NADPH oxidation for DHFR) .
- Gene Expression Profiling: RNA-seq or qPCR to identify upregulated/downregulated pathways in treated microbial cells .
- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with bacterial DHFR (PDB ID: 1DHF) .
Q. How can computational modeling predict metabolic liabilities?
Answer:
Q. How should researchers resolve contradictory data in bioactivity assays?
Answer:
- Dose-Response Curves: Replicate assays with 8-point dilution series (0.1–100 µM) to confirm IC₅₀ trends .
- Counter-Screens: Test off-target effects (e.g., cytotoxicity in HEK293 cells) to rule out nonspecific activity .
- Structural Confirmation: Re-analyze batches with discordant activity via X-ray crystallography to detect polymorphic forms .
Q. What experimental designs optimize reaction yields and scalability?
Answer:
- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
- Continuous Flow Chemistry: Implement microreactors for sulfonylation steps to enhance heat transfer and reduce side products .
- Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) in coupling reactions to improve safety profiles .
Q. How can stability issues in long-term storage be mitigated?
Answer:
- Storage Conditions: Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the sulfonyl group .
- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC-DAD .
- Stabilizer Additives: Include 0.1% w/v ascorbic acid in DMSO stocks to prevent oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
